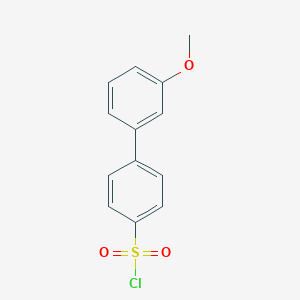

3'-Methoxybiphenyl-4-sulfonyl chloride

Description

Contextualization within Biphenyl (B1667301) Chemistry and Sulfonyl Halides

The chemical identity of 3'-Methoxybiphenyl-4-sulfonyl chloride is rooted in two important classes of organic compounds: biphenyls and sulfonyl halides. Biphenyls consist of two phenyl rings linked by a single carbon-carbon bond. This structural motif is found in many biologically active molecules and materials. The biphenyl unit can introduce conformational rigidity and specific spatial arrangements of substituents, which is often crucial for molecular recognition and biological activity. nih.gov

Sulfonyl halides, with the general formula RSO₂X, are a class of organosulfur compounds characterized by a sulfonyl group bonded to a halogen atom. wikipedia.org They are highly reactive electrophiles and are pivotal in organic synthesis. The stability of sulfonyl halides generally decreases from fluorides to iodides, with sulfonyl chlorides and fluorides being the most significant in synthetic applications. wikipedia.org The sulfur atom in sulfonyl halides is tetrahedral, bonded to two oxygen atoms, an organic group (R), and a halogen (X). wikipedia.org

Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides are exceptionally important intermediates in organic and medicinal synthesis. magtech.com.cn Their utility stems from the high reactivity of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles. wikipedia.org This reactivity allows for the facile introduction of the sulfonyl group into other molecules, forming the basis for the synthesis of several key functional groups. durham.ac.uk

Key reactions involving sulfonyl chlorides include:

Formation of Sulfonamides: They react with primary and secondary amines to form sulfonamides (RSO₂NR'₂). wikipedia.org This reaction is fundamental to medicinal chemistry, as the sulfonamide linkage is a critical component of many therapeutic drugs, including antibiotics. chemimpex.com

Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters (RSO₂OR'). wikipedia.orgdurham.ac.uk These esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Friedel-Crafts Reactions: Arylsulfonyl chlorides react with arenes in the presence of a Lewis acid catalyst to form sulfones (RSO₂Ar). wikipedia.org

Reduction: They can be reduced to form sulfinates or disulfides. wikipedia.org

Due to this versatility, sulfonyl chlorides are considered powerful sources for generating sulfonyl, sulfenyl, and aryl groups in various chemical transformations. magtech.com.cn

Historical Development and Emerging Relevance in Organic Synthesis

The history of sulfonyl chlorides is closely tied to the development of industrial organic chemistry. Early preparations of arylsulfonyl chlorides typically involved a one-pot reaction of aromatic compounds with chlorosulfuric acid. wikipedia.org For example, benzene (B151609) reacts with chlorosulfuric acid to produce benzenesulfonic acid, which is then further chlorinated to yield benzenesulfonyl chloride. wikipedia.org Alternative methods included the use of thionyl chloride or phosphorus pentachloride to chlorinate sulfonic acids. wikipedia.orggoogle.com

A pivotal moment in the history of these compounds was the discovery of the antibacterial properties of sulfonamides in the 1930s, exemplified by the drug Prontosil. This discovery established the sulfonamide group as a vital "pharmacophore" and catalyzed extensive research into the synthesis and application of sulfonyl chlorides in medicinal chemistry.

Traditional methods for synthesizing sulfonyl chlorides often required harsh conditions. However, modern organic synthesis has driven the development of milder and more functional-group-tolerant procedures. A classic and widely used method is the Sandmeyer-type reaction, where an aryldiazonium salt, generated from an aniline, reacts with sulfur dioxide in the presence of a copper catalyst. acs.orgacs.org This approach offers excellent regiocontrol, as the sulfonyl chloride group is installed precisely where the precursor amino group was located. durham.ac.uk

Overview of Research Trajectories for Arylsulfonyl Chlorides

Current research on arylsulfonyl chlorides is focused on developing more efficient, sustainable, and versatile synthetic methodologies. One major trajectory is the improvement of existing protocols, such as the Sandmeyer reaction, by using stable sulfur dioxide surrogates and developing aqueous-based procedures to enhance safety and environmental friendliness. acs.orgresearchgate.net

Emerging areas of research include:

Photocatalysis: Visible-light photocatalysis has been successfully employed to generate sulfonyl chlorides from arenediazonium salts under very mild conditions (room temperature), offering high yields for both electron-rich and electron-poor aromatic systems. acs.org This method represents a gentler alternative to traditional processes. acs.org

Continuous Flow Chemistry: Flow reactors are being used for the synthesis of arylsulfonyl chlorides from anilines. durham.ac.ukresearchgate.net This technology allows for the safe handling of unstable intermediates like diazonium salts and offers advantages in scalability, safety, and automation compared to traditional batch processing. durham.ac.uk

Palladium-Catalyzed Reactions: Novel palladium-catalyzed methods have been developed for preparing arylsulfonyl chlorides from arylboronic acids under mild conditions, showcasing significant functional group tolerance. nih.gov

Novel Applications: Researchers are exploring new applications for arylsulfonyl chlorides beyond their traditional roles. They are being used as sources of aryl radicals in coupling reactions and as building blocks for complex architectures like dendrimers. magtech.com.cnresearchgate.net

These advancements continue to expand the synthetic toolkit available to chemists, ensuring that arylsulfonyl chlorides, including specialized derivatives like this compound, will remain central to innovation in organic synthesis.

Established Synthetic Routes and Mechanistic Considerations

The construction of the this compound molecule typically involves a two-stage strategy: the formation of the core biphenyl structure followed by the introduction of the sulfonyl chloride functional group.

Sulfonylation Reactions Precursors

The primary precursor for the sulfonylation step is 3-methoxybiphenyl. The synthesis of this intermediate is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of 3-methoxybiphenyl, two main pathways are viable:

Pathway A: The reaction of 3-methoxyphenylboronic acid with a 4-halobenzene derivative.

Pathway B: The coupling of a 3-methoxyphenyl halide with 4-phenylboronic acid.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

| 3-Methoxyphenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >95 |

| 3-Methoxyphenylboronic acid | 4-Iodobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 98 |

| 1-Bromo-3-methoxybenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 92 |

This table presents typical conditions and yields for Suzuki-Miyaura coupling reactions to form substituted biphenyls, analogous to the formation of 3-methoxybiphenyl.

Halogenation Pathways to Sulfonyl Chlorides

Once 3-methoxybiphenyl is synthesized, the next step is the introduction of the sulfonyl chloride group at the 4-position of the unsubstituted phenyl ring. This is typically a two-step process involving sulfonation followed by chlorination.

Sulfonation: The electrophilic aromatic substitution of 3-methoxybiphenyl with a sulfonating agent introduces the sulfonic acid group (-SO₃H). A common and effective sulfonating agent is chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the generation of the electrophile, sulfur trioxide (SO₃) or a related species, which then attacks the electron-rich aromatic ring. The methoxy (B1213986) group on one ring is an activating group, while the phenyl group on the other is also activating. The sulfonation is directed to the para position of the unsubstituted ring due to steric hindrance and electronic effects.

Chlorination: The resulting 3'-methoxybiphenyl-4-sulfonic acid is then converted to the corresponding sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often in the presence of a catalytic amount of a tertiary amine or a Lewis acid. Other reagents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can also be employed. The mechanism involves the conversion of the sulfonic acid to a more reactive intermediate, which is then displaced by a chloride ion.

Development of Novel Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound.

Catalytic Strategies for Targeted Synthesis

Palladium-catalyzed reactions have been extended beyond the formation of the biphenyl backbone to the direct introduction of the sulfonyl chloride group. One innovative approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method allows for the direct conversion of a boronic acid precursor to the corresponding sulfonyl chloride, potentially offering a more convergent and atom-economical route. For the synthesis of this compound, this could involve the direct chlorosulfonylation of 3'-methoxybiphenyl-4-boronic acid.

Another catalytic strategy involves the optimization of the Suzuki-Miyaura coupling itself, for instance, by using highly active palladium catalysts supported on nanoparticles or functionalized polymers. mdpi.com These heterogeneous catalysts can often be recycled, simplifying product purification and reducing waste.

| Reaction | Catalyst | Key Features |

| Chlorosulfonylation of Arylboronic Acids | Palladium complexes | Direct conversion of boronic acid to sulfonyl chloride. nih.gov |

| Suzuki-Miyaura Coupling | Palladium nanoparticles on graphene | High activity and potential for catalyst recycling. mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of this compound synthesis, this translates to several key areas of development:

Use of Greener Solvents: Efforts have been made to replace traditional organic solvents in Suzuki-Miyaura coupling with more environmentally friendly alternatives such as water or ethanol/water mixtures. google.com The use of aqueous media can be facilitated by water-soluble catalysts and ligands. mdpi.com

Alternative Reagents: To avoid the use of harsh and corrosive reagents like chlorosulfonic acid, milder and more selective sulfonating agents are being explored. Similarly, for the conversion of sulfonic acids to sulfonyl chlorides, reagents that generate less toxic byproducts are preferred. For instance, the use of N-chlorosuccinimide (NCS) in combination with a chloride source offers a milder alternative for the synthesis of sulfonyl chlorides from various sulfur-containing precursors. nih.gov

One-Pot Syntheses: The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve efficiency and reduce waste. A one-pot synthesis of sulfones has been reported exploiting a palladium-catalyzed aminosulfonylation, which could be adapted for sulfonyl chloride synthesis. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound.

For the Suzuki-Miyaura coupling step, key parameters to optimize include:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand (e.g., phosphine-based ligands like SPhos, XPhos) can significantly impact reaction rates and yields, particularly with sterically hindered or electronically challenging substrates.

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are crucial for the transmetalation step.

Solvent: The solvent system (e.g., toluene, dioxane, THF, often with water) influences the solubility of reactants and the stability of the catalyst.

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.

| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |

| Catalyst | Pd(PPh₃)₄ | 71 | Pd(OAc)₂/SPhos | 95 |

| Base | Na₂CO₃ | 65 | K₃PO₄ | 88 |

| Solvent | Toluene | 78 | Dioxane/Water | 92 |

This table illustrates the impact of varying reaction parameters on the yield of a generic Suzuki-Miyaura coupling reaction.

For the sulfonation and chlorination steps, optimization involves:

Stoichiometry of Reagents: The molar ratio of the sulfonating and chlorinating agents to the biphenyl substrate must be carefully controlled to avoid side reactions such as polysulfonation or degradation of the starting material.

Reaction Temperature and Time: Sulfonation is often carried out at low temperatures to control the reaction rate and selectivity. The duration of both the sulfonation and chlorination steps needs to be optimized to ensure complete conversion without the formation of byproducts.

Work-up Procedure: The method of quenching the reaction and isolating the product is crucial for obtaining a high purity of the final sulfonyl chloride, which can be sensitive to moisture.

By carefully selecting and optimizing these parameters, the synthesis of this compound can be achieved with high efficiency, purity, and in a more sustainable manner.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBUJTYQXKLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445492 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186550-26-5 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Methoxybiphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is an excellent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. d-nb.infonih.gov This reactivity is the cornerstone of its utility, allowing for the formation of a diverse array of sulfur-containing compounds. The mechanism of these substitutions can be complex and is influenced by the nature of the nucleophile, solvent, and reaction conditions. mdpi.com

The most common transformations of sulfonyl chlorides involve reactions with amines and alcohols to produce sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in pharmaceuticals and agrochemicals.

Sulfonamides: The reaction of 3'-Methoxybiphenyl-4-sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This is a robust and widely utilized method for synthesizing this important class of compounds. nih.govcbijournal.com The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The resulting N-substituted 3'-methoxybiphenyl-4-sulfonamides are stable compounds with applications in medicinal chemistry. chemimpex.com

Sulfonate Esters: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. eurjchem.com This process, often referred to as sulfonylation, is a standard method for converting a hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. researchgate.net

The table below illustrates the formation of representative sulfonamides and sulfonate esters from this compound.

| Nucleophile | Product Class | Representative Product Name |

| Aniline | Sulfonamide | N-phenyl-3'-methoxybiphenyl-4-sulfonamide |

| Diethylamine | Sulfonamide | N,N-diethyl-3'-methoxybiphenyl-4-sulfonamide |

| Methanol | Sulfonate Ester | Methyl 3'-methoxybiphenyl-4-sulfonate |

| Phenol | Sulfonate Ester | Phenyl 3'-methoxybiphenyl-4-sulfonate |

Beyond amines and alcohols, the electrophilic nature of the sulfonyl chloride group allows it to react with a broad spectrum of nucleophiles. d-nb.infoiaea.org This versatility expands its synthetic applications significantly.

Hydrolysis: Reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding 3'-Methoxybiphenyl-4-sulfonic acid. libretexts.org

Other Nucleophiles: Other nucleophiles can be employed to generate a variety of derivatives. For instance, reaction with fluoride sources can yield sulfonyl fluorides, while reaction with thiols can produce thiosulfonates. d-nb.infonih.gov

Electrophilic Aromatic Substitution on the Biphenyl (B1667301) Core

The biphenyl core of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.orgrsc.org The outcome of such reactions is governed by the electronic properties of the substituents already present on the rings. wikipedia.org

The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the existing methoxy (B1213986) (-OCH₃) and sulfonyl chloride (-SO₂Cl) groups.

The Methoxy-Substituted Ring: The 3'-methoxy group is an activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. This makes the ring it is attached to (the "A-ring") more nucleophilic and thus more susceptible to electrophilic attack than the other ring. Substitution is directed to the positions ortho and para to the methoxy group (the 2', 4', and 6' positions).

The Sulfonyl Chloride-Substituted Ring: The 4-sulfonyl chloride group is a strongly deactivating, meta-directing group because of its powerful electron-withdrawing nature. wikipedia.org This deactivates the ring it is attached to (the "B-ring"), making it significantly less reactive towards electrophiles. Any substitution on this ring would be directed to the positions meta to the sulfonyl chloride group (the 3 and 5 positions).

Given these competing effects, electrophilic substitution will overwhelmingly favor the activated, methoxy-substituted A-ring. youtube.com The primary products would result from substitution at the 2', 4', and 6' positions.

The directing effects of the substituents are summarized in the table below.

| Substituent | Ring | Electronic Effect | Directing Influence |

| 3'-Methoxy (-OCH₃) | A-Ring | Activating | Ortho, Para (2', 4', 6') |

| 4-Sulfonyl Chloride (-SO₂Cl) | B-Ring | Deactivating | Meta (3, 5) |

Palladium-Catalyzed Cross-Coupling Reactions of Biphenyl Derivatives (General context for biphenyl compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org While this compound itself is not a typical substrate for these reactions (which usually employ organohalides or triflates), the biphenyl scaffold is a structure frequently constructed and modified using these methods. acs.org Understanding this context is crucial for appreciating the broader synthetic landscape of biphenyl derivatives.

These reactions are prized for their functional group tolerance and generally mild reaction conditions. nobelprize.org They have become indispensable in academic and industrial settings, particularly in pharmaceutical development. nobelprize.org

The table below lists some of the most common palladium-catalyzed cross-coupling reactions used in the synthesis of biphenyls and their derivatives. libretexts.orgsigmaaldrich.com

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent + Organohalide | C-C |

| Stille Coupling | Organotin Reagent + Organohalide | C-C |

| Negishi Coupling | Organozinc Reagent + Organohalide | C-C |

| Heck Coupling | Alkene + Organohalide | C-C |

| Buchwald-Hartwig Amination | Amine + Organohalide | C-N |

Other Functional Group Transformations

In addition to the primary reactivity pathways, other transformations can be envisaged for this compound.

Reduction of the Sulfonyl Chloride: The sulfonyl chloride group can be reduced. For example, treatment with a reducing agent like triphenylphosphine in the presence of an amine can lead to the formation of sulfinamides. nih.gov More vigorous reduction could potentially yield the corresponding thiol, though this would require harsh conditions that might affect other parts of the molecule.

Cleavage of the Methoxy Group: The methoxy group is generally stable, but it can be cleaved to the corresponding phenol using strong Lewis acids such as boron tribromide (BBr₃). This would provide access to a hydroxylated biphenyl derivative, opening up further avenues for functionalization.

Insufficient Information Found to Generate Article on Stereochemical Aspects of this compound Derivatives

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific and detailed information regarding the stereochemical aspects of reactions involving derivatives of this compound. The research conducted did not yield sufficient data to fulfill the user's request for an in-depth article on this subject.

The performed searches aimed to uncover studies related to the use of this compound and its derivatives in stereoselective synthesis. This included looking for its application as a chiral auxiliary, its role in inducing asymmetry in chemical reactions, or any diastereoselective or enantioselective transformations involving its sulfonamide or other derivative forms.

Despite employing various search strategies and exploring related chemical compound classes, the results were consistently general in nature. The available literature broadly discusses the principles of asymmetric synthesis, the role of sulfonyl groups in chemical reactions, and stereoselective methods involving other, structurally different sulfonyl chlorides. However, specific examples, detailed research findings, or data tables directly pertaining to the stereochemical influence of the 3'-methoxybiphenyl-4-sulfonyl moiety could not be located.

Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's specified outline, which requires a focused discussion on the "Stereochemical Aspects of Reactions Involving this compound Derivatives." The absence of primary research or review articles on this specific topic prevents the creation of content that would meet the required standards of detail and scientific rigor.

Therefore, the request to generate an article on this subject cannot be completed at this time due to the insufficient availability of relevant scientific information in the public domain.

Applications of 3 Methoxybiphenyl 4 Sulfonyl Chloride in Complex Molecule Synthesis

Utilization as a Key Building Block in Organic Synthesis

3'-Methoxybiphenyl-4-sulfonyl chloride serves as a fundamental building block in organic synthesis, prized for its ability to readily react with a variety of nucleophiles to form stable sulfonamides and other sulfonyl derivatives. This reactivity is the foundation for its application in the creation of more complex molecular structures.

Synthesis of Advanced Intermediates

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-substituted sulfonamides. These sulfonamides are not merely final products but often serve as crucial advanced intermediates for the construction of more elaborate molecules. The biphenyl (B1667301) structure provides a rigid scaffold that can be further functionalized, while the sulfonamide linkage offers a stable and metabolically resilient connection point.

For instance, the reaction of this compound with various aminobenzoic acids can produce a library of N-(biphenylsulfonyl)aminobenzoic acids. These intermediates can then undergo further transformations, such as amide bond formation or esterification, to introduce additional diversity and complexity.

| Reactant A | Reactant B | Resulting Intermediate Class |

|---|---|---|

| This compound | Primary/Secondary Amine | N-Substituted 3'-Methoxybiphenyl-4-sulfonamide |

| This compound | Amino Alcohol | N-(Hydroxyalkyl)-3'-methoxybiphenyl-4-sulfonamide |

| This compound | Diamines | Bis(3'-methoxybiphenyl-4-sulfonyl)alkane/arene |

Construction of Diverse Heterocyclic Frameworks

The synthesis of heterocyclic compounds is of paramount importance in drug discovery, as these scaffolds are prevalent in a vast number of pharmaceuticals. This compound has been utilized in the construction of various heterocyclic frameworks, some of which are classified under C07D in patent literature, which pertains to heterocyclic compounds.

A plausible synthetic route could involve the reaction of this compound with an amino-substituted heterocyclic precursor. The resulting sulfonamide could then undergo further chemical manipulation to afford a more complex, fused, or substituted heterocyclic system.

Role in the Synthesis of Biologically Active Compounds (as a precursor)

The 3'-methoxybiphenyl-4-sulfonyl moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into molecules can impart desirable pharmacokinetic and pharmacodynamic properties. Consequently, this compound is a valuable precursor for the synthesis of a range of biologically active compounds.

Precursors for Substituted Azaheterocyclylamide Compounds

Substituted azaheterocyclylamide compounds represent a broad class of molecules with diverse biological activities. While direct and specific examples of using this compound as a precursor for these compounds are not extensively documented in publicly accessible research, the synthetic pathway is chemically feasible. The general approach would involve the reaction of this compound with an amino-functionalized azaheterocycle. The resulting sulfonamide is a key intermediate that can be further elaborated. For example, if the azaheterocycle also contains a carboxylic acid group, subsequent amide coupling reactions can be performed to generate the target azaheterocyclylamide.

Development of Sulfonyl-Containing Scaffolds in Medicinal Chemistry

The sulfonamide group is a bioisostere of the amide bond and is a common feature in many approved drugs. The development of novel sulfonyl-containing scaffolds is a continuous effort in medicinal chemistry to improve drug efficacy, selectivity, and metabolic stability. This compound provides a readily available source for the introduction of the 3'-methoxybiphenyl-4-sulfonyl group, which can be a key component of these scaffolds.

Research in this area often involves the synthesis of libraries of compounds where the 3'-methoxybiphenyl-4-sulfonyl group is attached to various core structures. These libraries are then screened for biological activity against different targets. The biphenyl portion of the molecule can engage in pi-stacking and hydrophobic interactions within protein binding pockets, while the sulfonamide group can act as a hydrogen bond donor and acceptor.

| Core Scaffold | Resulting Biologically Active Compound Class | Potential Therapeutic Area |

|---|---|---|

| Amino acids | N-Sulfonylated amino acids | Enzyme inhibitors |

| Piperazine derivatives | N-Sulfonylated piperazines | CNS disorders, Antivirals |

| Indole derivatives | N-Sulfonylated indoles | Anticancer, Anti-inflammatory |

Applications in Material Science Research (excluding material properties)

Beyond its applications in the life sciences, this compound is also a valuable reagent in material science research for the synthesis of functional organic materials. The biphenyl unit is a common component of liquid crystals and conjugated polymers due to its rigid and planar structure.

The reactive sulfonyl chloride group allows for the incorporation of the 3'-methoxybiphenyl moiety into polymer backbones or as pendant groups. For example, it can be reacted with diamines in a polycondensation reaction to form polysulfonamides. These polymers can exhibit interesting self-assembly properties and can be used as precursors for the synthesis of more complex materials. The focus of this application is on the synthetic methodology and the creation of new molecular architectures, rather than the intrinsic properties of the resulting materials.

Contributions to Supramolecular Chemistry and Molecular Recognition (if applicable to derivatives)

While specific studies focusing on the supramolecular chemistry of derivatives of this compound are not extensively documented, the inherent properties of the resulting sulfonamide linkage play a significant role in directing intermolecular interactions, which is the cornerstone of supramolecular chemistry and molecular recognition.

The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). This allows molecules containing this moiety to form robust and directional hydrogen bonding networks, leading to the formation of well-defined supramolecular assemblies in the solid state. The crystal packing of sulfonamide-containing compounds is often dominated by these interactions, leading to predictable patterns such as chains, sheets, and more complex three-dimensional architectures.

The biphenyl group in this compound also contributes to supramolecular assembly through π-π stacking interactions between the aromatic rings. The combination of hydrogen bonding from the sulfonamide group and π-π stacking from the biphenyl core can lead to the formation of highly ordered crystalline materials.

In the context of molecular recognition, the sulfonamide group can act as a recognition site for complementary functional groups in a guest molecule. The directional nature of the hydrogen bonds allows for specific binding events. While detailed host-guest studies with derivatives of this compound are not prevalent in the literature, the fundamental principles of molecular recognition suggest that the sulfonamide moiety can be a valuable component in the design of synthetic receptors for various small molecules and ions. The methoxy (B1213986) group on the biphenyl ring can also influence these interactions by altering the electronic properties of the aromatic system and potentially participating in weaker hydrogen bonding.

The table below outlines the key intermolecular interactions that derivatives of this compound can participate in, which are fundamental to their potential applications in supramolecular chemistry.

| Interaction Type | Participating Groups | Role in Supramolecular Chemistry |

| Hydrogen Bonding | Sulfonamide N-H (donor), Sulfonyl O (acceptor) | Formation of predictable and robust 1D, 2D, and 3D networks in the solid state. |

| π-π Stacking | Biphenyl aromatic rings | Stabilization of supramolecular assemblies through aromatic interactions. |

| van der Waals Forces | Entire molecule | General contribution to crystal packing and intermolecular stability. |

Medicinal Chemistry and Pharmacological Relevance of 3 Methoxybiphenyl 4 Sulfonyl Chloride Derivatives

Design and Synthesis of Derivatives for Biological Evaluation

The primary route for derivatizing 3'-Methoxybiphenyl-4-sulfonyl chloride involves the reaction of its sulfonyl chloride group with a wide array of primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry due to its reliability and the vast commercial availability of diverse amine building blocks. The synthesis is typically conducted in the presence of a base (such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This straightforward synthetic accessibility allows for the creation of large libraries of compounds where the R-group on the sulfonamide nitrogen can be systematically varied to probe for biological activity.

For instance, reacting this compound with various anilines, alkylamines, or heterocyclic amines yields a series of N-substituted biphenylsulfonamides. These libraries are then subjected to high-throughput screening to identify initial "hit" compounds against a specific biological target. The biphenyl (B1667301) scaffold itself, including the 3'-methoxy group, can also be modified in subsequent optimization steps, but the initial derivatization of the sulfonyl chloride is the key step in exploring the chemical space.

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of hit compounds derived from this compound. By systematically altering the substituents on the biphenyl scaffold and the sulfonamide nitrogen, chemists can decipher which molecular features are critical for biological activity.

For example, in the development of biphenylsulfonamides as selective antagonists for the angiotensin II subtype 2 (AT2) receptor, modifications at various positions have shown significant effects on binding affinity and selectivity. The sulfonamide moiety often plays a critical role in anchoring the ligand to the receptor through hydrogen bonds. Changes to the group attached to the sulfonamide nitrogen can drastically alter potency. Molecular docking studies of related biphenylsulfonamide series have shown that minor changes in these substituents influence not only the selectivity between receptor subtypes but also whether the compound acts as an agonist or an antagonist researchgate.netacs.org.

Another study focused on developing potent inhibitors of aggrecanase-1, an enzyme implicated in osteoarthritis, from a series of biphenylsulfonamides. The evaluation of these derivatives led to the identification of analogues with improved inhibitory activity against aggrecanase-1 and selectivity over related matrix metalloproteinases (MMPs) ijcce.ac.ir. The SAR in this series highlighted the importance of specific substitutions on the biphenyl ring system for achieving high potency.

The table below illustrates a hypothetical SAR exploration based on common findings for biphenylsulfonamide derivatives targeting a generic kinase enzyme.

| Compound | Core Structure | R Group (on Sulfonamide) | Modification on Biphenyl Ring | Kinase Inhibition IC₅₀ (nM) | Comment |

|---|---|---|---|---|---|

| A-1 | 3'-Methoxybiphenyl-4-sulfonamide | -H | None | >10,000 | Unsubstituted sulfonamide shows poor activity. |

| A-2 | -Methyl | None | 5,600 | Small alkyl group provides a slight increase in potency. | |

| A-3 | -Phenyl | None | 850 | Aromatic substitution significantly improves potency. | |

| A-4 | -4-Fluorophenyl | None | 210 | Electron-withdrawing group on the phenyl ring further enhances activity. | |

| B-1 | Biphenyl-4-sulfonamide | -4-Fluorophenyl | 3'-H (Demethylated) | 450 | Removal of the 3'-methoxy group reduces potency compared to A-4. |

The sulfonyl chloride functional group is a highly reactive synthetic intermediate and is not present in the final drug molecule. The primary "modification" of this group is its conversion into a stable sulfonamide. The resulting sulfonamide moiety is a key functional group in drug design for several reasons that contribute to favorable bioavailability and pharmacokinetic profiles.

Firstly, the sulfonamide group is generally metabolically stable and resistant to cleavage by common metabolic enzymes in the body nih.govsemanticscholar.org. This stability increases the half-life of a drug, allowing for less frequent dosing.

Secondly, the sulfonamide group is a versatile bioisostere, often used to replace other functional groups like carboxylic acids or amides nih.govsemanticscholar.orgtandfonline.comzu.ac.ae. The sulfonamide group (R-SO₂NH-R') has a similar tetrahedral geometry and hydrogen-bonding capability to an amide group but with different electronic properties and metabolic stability semanticscholar.org. For example, replacing a carboxylic acid with a sulfonamide can improve a compound's ability to cross cellular membranes by increasing its lipophilicity, which can be crucial for oral bioavailability zu.ac.aeresearchgate.net. This strategy has been successfully employed in designing drugs with improved pharmacokinetic properties zu.ac.ae.

Finally, the N-H proton of a primary or secondary sulfonamide is acidic, allowing it to exist as an anion at physiological pH. This property, along with its ability to act as both a hydrogen bond donor and acceptor, is critical for strong interactions with biological targets and can also influence solubility and absorption tandfonline.com.

Role in Ligand Design and Receptor Interactions (indirectly, via derived compounds)

The 3'-methoxybiphenyl-4-sulfonyl moiety is an excellent scaffold for ligand design. The biphenyl unit provides a semi-rigid, three-dimensional structure that can effectively position key interacting groups into the binding pockets of proteins and enzymes. The rotational flexibility around the phenyl-phenyl bond allows the molecule to adopt an optimal conformation for binding.

Derivatives of this scaffold have been designed as ligands for a wide range of receptors. For example, biphenylsulfonamides have been developed as potent histamine H3 receptor inverse agonists semanticscholar.org and as selective angiotensin II AT2 receptor antagonists drugs.com. In these cases, the biphenyl core orients substituents to make specific hydrophobic or van der Waals interactions with non-polar amino acid residues in the receptor.

The sulfonamide group itself is frequently the critical anchor point for the ligand. Molecular docking studies on biphenyl-based inhibitors targeting the N-methyl-D-aspartate (NMDA) receptor revealed that the sulfonamide group forms a key hydrogen bond with the sidechain of an glutamic acid residue (Glu236) in the binding site rsc.org. Similarly, benzenesulfonamide derivatives are known to bind to the zinc ion in the active site of carbonic anhydrases via the deprotonated sulfonamide nitrogen, a crucial interaction for their inhibitory activity nih.gov. The combination of the rigid biphenyl scaffold for positioning and the sulfonamide group for anchoring provides a powerful and versatile platform for designing potent and selective ligands.

Preclinical Research and Development Pathways for Related Structures (e.g., antithrombotic potential of derived compounds)

Derivatives of biphenyl sulfonyl chlorides are actively investigated in various preclinical research pathways. While the antithrombotic potential of these structures is an area of interest, significant research has also focused on other therapeutic areas like inflammation, cancer, and hypertension.

More prominently, biphenyl sulfonamide derivatives have been evaluated preclinically as anti-inflammatory agents. A series of novel biphenyl-sulfonamide analogues were recently identified as potent and specific inhibitors of the NLRP3 inflammasome, a key mediator of inflammation nih.gov. The lead compound from this study demonstrated anti-inflammatory properties in a mouse model of acute peritonitis, supporting its further development for treating NLRP3-related diseases nih.gov.

In oncology, derivatives of sulfonamide methoxypyridines have been synthesized and evaluated as dual inhibitors of PI3K/mTOR, critical targets in cancer cell signaling ijcce.ac.irmdpi.com. Preclinical evaluation of the most potent compounds showed they could induce cell cycle arrest and apoptosis in human cancer cell lines, confirming their potential as anticancer agents ijcce.ac.irmdpi.com. These examples highlight the diverse preclinical pathways being pursued for compounds structurally related to derivatives of this compound.

Chemical Probe Development Based on the Biphenyl-sulfonyl Moiety

The biphenyl-sulfonyl scaffold is not only useful for developing therapeutic agents but also for creating chemical probes to study biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate that target's function in cells or organisms.

One strategy involves modifying a potent and selective biphenyl sulfonamide inhibitor with a reporter tag. For example, sulfonamide-containing naphthalimide derivatives have been synthesized to act as fluorescent probes for tumor imaging. In this design, the sulfonamide portion can act as a tumor-targeting group, while the naphthalimide provides a fluorescent signal. This allows for the visualization of drug distribution and target engagement in cancer cells. A similar approach could be applied to a biologically active derivative of this compound to create a probe for its specific target.

Another advanced technique uses sulfonyl fluorides, which are closely related to sulfonyl chlorides, as "clickable" covalent probes. A sulfonyl fluoride can form a stable covalent bond with specific amino acid residues (like serine, threonine, or tyrosine) in a protein's binding site. By including a "clickable" handle, such as an alkyne or azide, on the biphenyl-sulfonyl probe, researchers can use click chemistry to attach a fluorescent dye or biotin tag. This allows for the direct detection and quantification of drug-target occupancy in live cells, providing a powerful tool for target validation and understanding a compound's mechanism of action.

Computational and Theoretical Investigations of 3 Methoxybiphenyl 4 Sulfonyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of 3'-Methoxybiphenyl-4-sulfonyl chloride.

Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. epstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a significant positive potential around the sulfur atom, highlighting its electrophilicity.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. researchgate.net These charges provide a quantitative measure of the charge distribution and polarity of bonds within the molecule. The sulfur and chlorine atoms of the sulfonyl chloride group are expected to carry significant partial positive and negative charges, respectively.

Table 1: Representative Calculated Electronic Properties for an Arenesulfonyl Chloride This table presents typical data obtained from DFT calculations for a representative arenesulfonyl chloride molecule to illustrate the type of information generated. Values are not specific to this compound.

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Measures overall molecular polarity |

Mechanistic Studies of Reactions Involving this compound

Theoretical calculations are invaluable for investigating the reaction mechanisms of sulfonyl chlorides. The high heterolytic bond-dissociation energies of the S-Cl bond suggest that the formation of a sulfonyl cation under typical solvolytic conditions is unfavorable. beilstein-journals.org Therefore, reactions at the sulfur center are generally considered to proceed through associative or concerted pathways rather than a dissociative S-N-1-type mechanism.

For instance, the common reaction of a sulfonyl chloride with an amine to form a sulfonamide can be modeled computationally. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. Studies on related arenesulfonyl chlorides show that nucleophilic substitution at the sulfur atom typically proceeds via a single transition state, consistent with an S-N-2 mechanism. mdpi.com Computational models can confirm this pathway and quantify the activation energy barrier, providing a theoretical basis for the observed reaction rates. These studies can also elucidate the role of solvents or catalysts by including them in the theoretical model.

Conformation Analysis and Molecular Dynamics Simulations

Conformation Analysis: Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle and calculating the energy at each step. This analysis reveals the lowest energy (most stable) conformations and the energy barriers to rotation between them. Steric hindrance between the ortho-hydrogens on the adjacent rings typically results in a non-planar (twisted) lowest-energy conformation.

Molecular Dynamics (MD) Simulations: While quantum calculations describe the static properties of a single molecule, MD simulations can model the dynamic behavior of the molecule over time, often in the presence of solvent molecules. researchgate.net An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, conformational flexibility in solution, and average orientation. Such simulations are useful for understanding how the molecule behaves in a realistic chemical environment, which can be crucial for predicting its properties in solution-phase reactions.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The electronic properties calculated in Section 6.1 serve as reactivity descriptors.

Reactivity: The highly electrophilic nature of the sulfur atom in the sulfonyl chloride group, as indicated by MEP maps and atomic charge calculations, makes it the primary site for nucleophilic attack. The LUMO is often localized on the σ* antibonding orbital of the S-Cl bond, indicating that the addition of an electron (from a nucleophile) would promote cleavage of this bond.

Selectivity: In reactions with polyfunctional nucleophiles, computational chemistry can help predict regioselectivity. By comparing the activation energies for competing reaction pathways, it is possible to determine the most likely product. For example, if a molecule contains both an amine and a hydroxyl group, theoretical calculations can predict whether the sulfonyl chloride will preferentially react with the more nucleophilic amine to form a sulfonamide or the hydroxyl group to form a sulfonate ester.

In Silico Screening and Virtual Library Design for Derivatives

This compound serves as a valuable scaffold for the design of new molecules with potential applications in medicinal chemistry and materials science. chemimpex.com Computational techniques are central to this process.

Virtual Library Design: Starting with the core structure of this compound, a virtual library of thousands or even millions of potential derivatives can be generated by computationally adding different functional groups. For example, the chlorine atom can be replaced by a vast array of amine, alcohol, or thiol fragments to create a library of corresponding sulfonamides, sulfonate esters, and thioesters.

In Silico Screening: This large virtual library can then be screened computationally for desired properties, a process known as in silico screening or virtual screening. nih.gov If the goal is to develop a new drug, for instance, the library of derivatives can be docked into the active site of a target protein. Docking algorithms predict the binding mode and estimate the binding affinity of each molecule. This allows researchers to prioritize a smaller, more manageable number of the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. nih.gov Furthermore, computational models can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to filter out candidates that are unlikely to be successful drugs early in the development pipeline. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfonamide |

| Sulfonate ester |

Advanced Analytical Methodologies for Research on 3 Methoxybiphenyl 4 Sulfonyl Chloride

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

For 3'-Methoxybiphenyl-4-sulfonyl chloride, ¹H NMR and ¹³C NMR are the primary methods used. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the biphenyl (B1667301) system will appear as a series of doublets and multiplets. The methoxy (B1213986) group protons would be readily identifiable as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbon of the methoxy group would appear at a characteristic chemical shift, while the aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the sulfonyl chloride group is expected to be significantly deshielded.

Conformational analysis can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the spatial proximity of atoms. This would be particularly useful in determining the dihedral angle between the two phenyl rings of the biphenyl core. Purity assessment is achieved by identifying any unexpected signals in the NMR spectrum, which could indicate the presence of impurities or residual solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

| Aromatic Protons | 7.0 - 8.2 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Aromatic Carbons | 110 - 150 |

| Carbon attached to SO₂Cl | 140 - 150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₃H₁₁ClO₃S.

Electron impact (EI) ionization is a common technique used in MS that can cause the molecule to fragment in a predictable manner. The study of these fragmentation patterns provides valuable structural information. In the case of this compound, the molecular ion peak [M]⁺ would be observed. Characteristic fragmentation pathways for related methoxyhalobiphenyls have been studied and can provide insight into the expected fragmentation of the target molecule. nih.gov

Common fragmentation patterns would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the methoxy group (-OCH₃), or cleavage of the biphenyl bond. The relative abundance of these fragment ions can help to piece together the structure of the original molecule.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁ClO₃S |

| Molecular Weight | 282.74 g/mol |

| Exact Mass | 282.0117 Da |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The sulfonyl chloride group (S=O) would exhibit strong, characteristic stretching vibrations in the region of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The C-O stretching of the methoxy group would be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching bands would be seen in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (S=O) | Asymmetric Stretch | 1370 - 1390 |

| Sulfonyl Chloride (S=O) | Symmetric Stretch | 1170 - 1190 |

| Methoxy (C-O) | Stretch | ~1250 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic (C-H) | Stretch | >3000 |

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatography is a fundamental separation technique used to isolate and purify compounds from a mixture, as well as to assess the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve the careful selection of a stationary phase, typically a C18 or C8 column, and a mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities.

Detection is typically achieved using a UV detector, as the aromatic rings in this compound will absorb UV light. The selection of an appropriate wavelength for detection is crucial for achieving high sensitivity. The developed HPLC method can be used to determine the purity of synthesized batches of the compound by quantifying the area of the main peak relative to any impurity peaks.

Table 5: Typical HPLC Method Parameters for Analysis of Aromatic Sulfonyl Chlorides

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying any volatile byproducts or impurities that may be present from its synthesis.

In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, which provides both mass and fragmentation information, allowing for their identification.

Potential volatile byproducts in the synthesis of this compound could include starting materials or smaller aromatic fragments. The development of a GC-MS method would involve optimizing the temperature program of the GC oven to achieve good separation of these potential impurities. The mass spectrometer would then be used to identify these separated components by comparing their mass spectra to a library of known compounds.

Table 6: Potential Volatile Byproducts Analyzable by GC-MS

| Compound Name | Potential Origin |

|---|---|

| Anisole | Precursor or degradation product |

| Biphenyl | Side-reaction product |

| Chlorobenzene | Impurity from starting materials |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxybiphenyl |

| 4-methoxybenzenesulfonyl chloride |

| Anisole |

| Biphenyl |

| Chlorobenzene |

| Acetonitrile |

| Methanol |

| Formic Acid |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its unique crystal packing, unit cell parameters, and precise intramolecular geometry from experimental data is not possible at this time. However, by examining the crystal structures of closely related compounds, including biphenyl derivatives and aromatic sulfonyl chlorides, a theoretical model of its solid-state characteristics can be constructed.

The molecular structure of this compound is characterized by two key components: the biphenyl framework and the sulfonyl chloride group. The solid-state conformation will be largely determined by the interplay of intramolecular steric effects and intermolecular interactions.

A pivotal feature of the biphenyl moiety is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but substitution at the ortho positions can induce a non-planar conformation to alleviate steric strain. For this compound, with substituents at the 3' and 4' positions, significant steric hindrance is not anticipated, suggesting a relatively small dihedral angle. A study on 4,4′-dimethoxybiphenyl revealed that the two benzene rings are twisted at an angle of 24.3(1)°. nih.gov This indicates that a similar, non-planar but not steeply twisted, conformation can be expected for this compound.

The geometry around the sulfur atom in the sulfonyl chloride group is expected to be tetrahedral. wikipedia.org X-ray crystallographic studies of various aromatic sulfonyl chlorides show that the S=O and S-C bond lengths are typically around 1.42 Å and 1.76 Å, respectively. wikipedia.org The S-Cl bond length is generally in the range of 2.05 Å. wikipedia.org

Intermolecular interactions are crucial in dictating the crystal packing. In the absence of strong hydrogen bond donors, the packing of this compound would likely be governed by weaker interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The sulfonyl oxygens are known to be effective hydrogen bond acceptors. fgcu.edunih.gov It is also plausible that the chlorine atom of the sulfonyl chloride group could participate in halogen bonding or other weak intermolecular interactions. fgcu.edunih.gov

To provide a more concrete expectation of the molecular geometry, the following table presents typical bond lengths and angles for the key functional groups, derived from crystallographic data of analogous molecules.

| Parameter | Expected Value | Source of Analogy |

| C-C (aromatic) | ~1.39 Å | General aromatic compounds |

| C-O (methoxy) | ~1.37 Å | Anisole derivatives |

| C-S | ~1.76 Å | Aromatic sulfonyl chlorides wikipedia.org |

| S=O | ~1.42 Å | Aromatic sulfonyl chlorides wikipedia.org |

| S-Cl | ~2.05 Å | Aromatic sulfonyl chlorides wikipedia.org |

| Dihedral Angle (C-C-C-C) | ~20-40° | Substituted biphenyls nih.gov |

| O=S=O Angle | ~120° | Aromatic sulfonyl chlorides |

| C-S-Cl Angle | ~105° | Aromatic sulfonyl chlorides |

| C-S=O Angle | ~108° | Aromatic sulfonyl chlorides |

Obtaining single crystals of this compound suitable for X-ray diffraction analysis would be a valuable endeavor for future research. Such a study would provide definitive experimental data on its three-dimensional structure, confirming the dihedral angle of the biphenyl system, the precise geometry of the sulfonyl chloride group, and revealing the specific intermolecular interactions that govern its crystal packing. This empirical data would be invaluable for computational modeling and for understanding its reactivity in the solid state.

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Patterns

While the reaction of sulfonyl chlorides with amines to form sulfonamides is fundamental, future research is expected to delve into less conventional transformations. The sulfonyl chloride group is a powerful electrophile and can be utilized as a source for various reactive species beyond its traditional role.

Key areas for exploration include:

Radical Reactions: Aryl sulfonyl chlorides can serve as precursors to sulfonyl, aryl, and other radicals. Investigating their participation in photocatalytic coupling reactions could lead to novel carbon-carbon and carbon-heteroatom bond formations. nih.gov

Annulation Reactions: The reaction of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes can lead to [2+2] annulations, forming four-membered ring systems. Exploring this reactivity with the 3'-methoxybiphenyl scaffold could generate unique and complex heterocyclic structures.

Late-Stage Functionalization: A novel and promising area is the reverse transformation—converting a stable, primary sulfonamide back into a highly reactive sulfonyl chloride. researchgate.netd-nb.info This "late-stage" activation, enabled by reagents like Pyry-BF4, allows for the derivatization of complex molecules that would not survive traditional sulfonyl chloride synthesis. iaea.org This opens up possibilities for modifying biologically active molecules containing a primary sulfonamide handle, using the 3'-methoxybiphenyl-4-sulfonyl moiety as a versatile connector.

Transition Metal-Catalyzed Couplings: Arylsulfonyl chlorides can act as coupling partners in various palladium-catalyzed reactions. nih.gov While their reactivity is generally lower than aryl iodides or bromides, developing more efficient catalytic systems could establish them as viable substrates for cross-coupling reactions, leveraging the existing diversity of sulfonyl chlorides. mit.edu

These explorations will diversify the synthetic utility of 3'-Methoxybiphenyl-4-sulfonyl chloride, transforming it from a simple precursor into a dynamic tool for constructing complex molecular architectures.

Development of Sustainable Synthetic Routes

Traditional methods for synthesizing aryl sulfonyl chlorides, such as direct chlorosulfonation with chlorosulfonic acid, often involve harsh conditions, hazardous reagents, and poor regioselectivity. nih.gov The development of greener, more sustainable synthetic methodologies is a critical future direction.

Promising sustainable approaches include:

Photocatalysis: The use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), enables the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions using visible light. nih.govacs.org This method demonstrates high functional group tolerance and offers a sustainable alternative to classical copper-catalyzed Meerwein reactions. nih.gov

Environmentally Benign Reagents: New protocols are emerging that avoid harsh chlorinating agents. One such method involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) or even household bleach (sodium hypochlorite). organic-chemistry.orgresearchgate.netorganic-chemistry.org These methods are operationally simple, scalable, and avoid toxic reagents like chlorine gas. organic-chemistry.org

Palladium-Catalyzed Chlorosulfonylation: A palladium-catalyzed approach allows for the synthesis of arylsulfonyl chlorides from arylboronic acids. This method proceeds under mild conditions, exhibits significant functional group tolerance, and avoids the strongly acidic conditions of traditional electrophilic aromatic substitution, which is particularly important for complex substrates. nih.govmit.edu

Aqueous Process Chemistry: Performing the synthesis in water can offer significant environmental and safety benefits. For certain substrates, the low solubility of the resulting sulfonyl chloride in water protects it from hydrolysis and allows for its direct precipitation from the reaction mixture in high purity, reducing the need for solvent-intensive workups. acs.org

The following table summarizes key features of these emerging sustainable synthetic routes.

| Method | Key Features | Advantages |

| Photocatalysis | Metal-free heterogeneous catalyst, visible light, room temperature. | Mild conditions, high functional group tolerance, sustainable alternative. nih.govacs.org |

| NCS/Bleach Oxidation | Uses N-chlorosuccinimide or sodium hypochlorite on S-alkylisothiourea salts. | Avoids hazardous reagents, operationally simple, scalable. organic-chemistry.orgorganic-chemistry.org |

| Pd-Catalyzed Synthesis | Couples arylboronic acids with a sulfur dioxide source. | Mild conditions, excellent functional group tolerance, avoids strong acids. nih.gov |

| Aqueous Processes | Utilizes water as the reaction solvent. | Reduced solvent waste, improved safety, product precipitation simplifies isolation. acs.org |

These advancements point towards a future where this compound and related compounds can be produced more efficiently, safely, and with a significantly lower environmental footprint.

Discovery of Novel Biological Activities for Derivatives

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. researchgate.net The biphenyl (B1667301) scaffold is also a privileged structure in medicinal chemistry, known to impart favorable properties such as target affinity and metabolic stability. rsc.orgresearchgate.net The combination of these two motifs in derivatives of this compound presents a rich area for the discovery of novel biological activities.

Future research will likely focus on screening derivatives against a variety of biological targets:

Anti-inflammatory Agents: Biphenyl sulfonamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. nih.gov Further optimization of the 3'-methoxybiphenyl scaffold could lead to new therapies for conditions like gout, arthritis, and neuroinflammatory disorders.

Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding moiety, making it ideal for targeting metalloenzymes. Biphenyl sulfonamides have shown high potency and selectivity as inhibitors of various carbonic anhydrase (CA) isoforms, such as hCA XIV, which are implicated in diseases like glaucoma and cancer. acs.org

Receptor Modulators: The biphenyl structure provides a versatile framework for interacting with protein receptors. Derivatives have been successfully designed as selective angiotensin II (AT2) receptor antagonists and potent histamine H3 receptor inverse agonists, with potential applications in cardiovascular disease and neurological disorders, respectively. acs.orgfrontiersin.org

Antimicrobial and Antioxidant Agents: Studies on biphenyl sulfonamides have demonstrated significant antibacterial and antifungal activity. Furthermore, certain derivatives exhibit potent antioxidant properties. These findings encourage further exploration for new antibiotics and agents to combat oxidative stress.

The diverse biological activities already discovered for related compounds underscore the immense potential held by derivatives of this compound.

| Derivative Class | Biological Target/Activity | Potential Therapeutic Application |

| Biphenyl Sulfonamides | NLRP3 Inflammasome Inhibition | Anti-inflammatory (e.g., Arthritis) nih.gov |

| Biphenyl Sulfonamides | Carbonic Anhydrase (hCA XIV) Inhibition | Antiglaucoma, Anticancer acs.org |

| Biphenyl Sulfonamides | AT2 Receptor Antagonism | Cardiovascular Disease frontiersin.org |

| Biphenyl Sulfonamides | Histamine H3 Receptor Inverse Agonism | Neurological Disorders (e.g., improving wakefulness) acs.org |

| Biphenyl Sulfonamides | Antibacterial / Antifungal | Infectious Diseases |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic or hazardous reactions like chlorosulfonation. nih.gov Integrating the synthesis of this compound and its derivatives into these modern platforms is a key direction for future process development.

Flow chemistry enables:

Enhanced Safety: Chlorosulfonation reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaway. durham.ac.uk

Improved Yield and Purity: The precise control over reaction parameters (temperature, residence time, stoichiometry) in a continuous system can lead to cleaner reactions, higher yields, and fewer impurities compared to batch processes. nih.gov

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration rather than using larger, more hazardous vessels. This allows for seamless scaling from laboratory discovery to industrial manufacturing.

Automation: Continuous flow systems can be fully automated, incorporating in-line purification and analysis. This not only improves consistency and reliability but also allows for high-throughput synthesis of derivative libraries for biological screening.

Recent studies have successfully demonstrated the automated, continuous synthesis of aryl sulfonyl chlorides, proving the feasibility and benefits of this approach. nih.gov Applying this technology to this compound would streamline its production and facilitate the rapid synthesis of diverse compound libraries for drug discovery and materials science.

Computational Design of Advanced Materials Featuring Biphenyl Sulfonyl Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and materials with tailored properties. For scaffolds like this compound, these in silico methods can guide synthetic efforts, saving time and resources.

Future research will leverage computational design in several key areas:

Drug Discovery: Molecular docking and free energy calculations can predict the binding affinity and mode of interaction of biphenyl sulfonamide derivatives with biological targets like enzymes and receptors. nih.gov This allows for the virtual screening of large compound libraries and the rational design of more potent and selective inhibitors. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can further help in prioritizing candidates with favorable drug-like properties. nih.gov

Functional Materials: The rigid biphenyl core combined with the polar sulfonyl group suggests potential applications in advanced materials. Quantum chemical studies can be used to predict properties like nonlinear optical (NLO) responses, which are crucial for materials used in telecommunications and optoelectronics. uou.ac.in

Polymers and Membranes: The bifunctional nature of the scaffold (a reactive sulfonyl chloride and a modifiable biphenyl core) makes it an interesting monomer for polymerization. Molecular dynamics simulations can be used to predict the morphology and performance of materials derived from this scaffold, such as carbon nanomembranes or mixed-matrix membranes for gas separation. beilstein-journals.orgmdpi.com

By predicting molecular properties and interactions before synthesis, computational design will accelerate the discovery of novel drugs and high-performance materials based on the 3'-methoxybiphenyl-4-sulfonyl scaffold.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3'-Methoxybiphenyl-4-sulfonyl chloride, and how are they experimentally determined?

- Answer : The compound (C₁₃H₁₁ClO₃S, MW 282.74) has a density of 1.312 g/cm³, melting point of 103°C, and boiling point of 409.3°C. Key characterization methods include:

- NMR spectroscopy : For structural confirmation of the methoxy and sulfonyl chloride groups (δ ~3.8 ppm for OCH₃, δ ~7.5–8.2 ppm for aromatic protons) .

- Elemental analysis : To verify purity and stoichiometry.

- Mass spectrometry : For molecular ion (m/z 282.012) and fragmentation pattern analysis .

- Refractometry : Refractive index of 1.577 aids in solvent compatibility studies .

Q. What synthetic routes are recommended for preparing this compound?

- Answer : A plausible route involves chlorination of 4'-methoxybiphenyl-4-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps:

Protect the methoxy group during sulfonation to avoid side reactions.